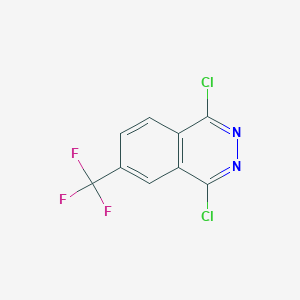

1,4-Dichloro-6-(trifluoromethyl)phthalazine

Description

BenchChem offers high-quality 1,4-Dichloro-6-(trifluoromethyl)phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dichloro-6-(trifluoromethyl)phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dichloro-6-(trifluoromethyl)phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-7-5-2-1-4(9(12,13)14)3-6(5)8(11)16-15-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFCPYWBBOXKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NN=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 26238-16-4 physical properties and safety data sheet (SDS)

The following technical guide details the physical properties, synthesis, safety protocols, and applications of 1,4-Dichloro-6-(trifluoromethyl)phthalazine (CAS 26238-16-4). This document is structured for researchers and drug development professionals focusing on kinase inhibitor design and heterocyclic chemistry.

CAS Number: 26238-16-4 Chemical Class: Halogenated Heterocycle / Phthalazine Derivative[1]

Introduction & Compound Identity

1,4-Dichloro-6-(trifluoromethyl)phthalazine is a critical electrophilic intermediate used primarily in the synthesis of pharmaceutical agents. It serves as a "warhead" scaffold for developing inhibitors of enzymes such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PARP (Poly ADP-ribose polymerase) . The presence of the trifluoromethyl (-CF₃) group at the 6-position enhances metabolic stability and lipophilicity, modulating the pharmacokinetics of the final drug candidate.

Chemical Structure & Identifiers

| Identifier | Value |

| IUPAC Name | 1,4-Dichloro-6-(trifluoromethyl)phthalazine |

| Common Synonyms | 6-(Trifluoromethyl)-1,4-dichlorophthalazine; 1,4-Dichloro-6-trifluoromethyl-2,3-benzodiazine |

| Molecular Formula | C₉H₃Cl₂F₃N₂ |

| Molecular Weight | 267.03 g/mol |

| SMILES | FC(F)(F)c1cc2c(cc1)c(Cl)nnc2Cl |

| InChI Key | Derived from structure |

Physical & Chemical Characterization

The following data aggregates experimental values and class-based properties for 1,4-dichlorophthalazine derivatives.

| Property | Description / Value | Note |

| Appearance | White to Off-White Solid | Crystalline powder form is typical for purified fractions. |

| Melting Point | 110–140 °C (Range) | Note: Unsubstituted 1,4-dichlorophthalazine melts at ~114°C. The -CF₃ group typically elevates this range. |

| Solubility | Soluble in DCM, CHCl₃, EtOAc | Hydrolyzes in water; limited solubility in non-polar alkanes. |

| Reactivity | High Electrophilicity | The C1 and C4 chlorines are highly susceptible to nucleophilic attack by amines, thiols, and alkoxides. |

| Stability | Moisture Sensitive | Rapidly hydrolyzes to 4-chloro-6-(trifluoromethyl)phthalazin-1(2H)-one in the presence of atmospheric moisture. |

Synthesis & Experimental Protocols

The synthesis of CAS 26238-16-4 typically proceeds via the chlorination of its phthalazinone precursor. This reaction requires strict anhydrous conditions due to the lability of the C-Cl bonds.

Core Synthesis Protocol

Reaction: Chlorination of 6-(trifluoromethyl)-2,3-dihydrophthalazine-1,4-dione.

-

Reagents: Phosphorus Oxychloride (POCl₃) [Solvent/Reagent], Pyridine [Base/Catalyst].

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and CaCl₂ drying tube (or N₂ line).

-

Procedure:

-

Step 1: Suspend 6-(trifluoromethyl)-2,3-dihydrophthalazine-1,4-dione (1.0 equiv) in neat POCl₃ (10–15 equiv).

-

Step 2: Add Pyridine (1.0–2.0 equiv) dropwise at 0°C. Caution: Exothermic.

-

Step 3: Heat the mixture to reflux (approx. 105°C) for 3–5 hours until the solution becomes clear and gas evolution (HCl) ceases.

-

Step 4: Concentrate the mixture under reduced pressure to remove excess POCl₃.

-

Step 5: Dilute the residue with Dichloromethane (DCM) and pour slowly onto crushed ice/NaHCO₃ mixture to neutralize.

-

Step 6: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography (SiO₂).

-

Visual Synthesis Workflow

The following diagram illustrates the conversion pathway from the anhydride precursor to the active dichloro-scaffold.

Caption: Synthetic route from phthalic anhydride precursor to the 1,4-dichloro-warhead via hydrazine cyclization and POCl₃ chlorination.

Safety Data Sheet (SDS) Summary

Hazard Classification (GHS): This compound is a reactive halogenated heterocycle. It poses significant risks to skin, eyes, and respiratory tissues due to its potential to release HCl upon contact with moisture.

Hazard Statements

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.[2]

-

H302: Harmful if swallowed.[2]

-

EUH014: Reacts violently with water (generating acidic fumes).

Handling & Storage

| Parameter | Protocol |

| PPE | Wear chemical-resistant gloves (Nitrile/Butyl), safety goggles, and a lab coat. Use a face shield if handling >5g. |

| Ventilation | Mandatory Fume Hood. The compound hydrolyzes to release HCl gas; never handle on an open bench. |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep container tightly sealed to prevent hydrolysis. |

| Spill Cleanup | Neutralize with solid sodium bicarbonate (NaHCO₃) or lime. Absorb with inert material (vermiculite) and dispose of as hazardous halogenated waste. |

Applications in Drug Discovery

CAS 26238-16-4 is a versatile intermediate.[3][4][5] Its C1 and C4 positions are chemically equivalent but can be differentiated sterically or electronically during sequential nucleophilic aromatic substitution (SₙAr).

Mechanism of Action (Scaffold Level)

Phthalazine derivatives synthesized from this core often function as ATP-competitive inhibitors .

-

VEGFR Inhibition: The phthalazine nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase domain (e.g., Cys919 in VEGFR2).

-

Tail Interaction: The -CF₃ group occupies the hydrophobic "allosteric pocket," improving binding affinity and selectivity against off-target kinases.

Sequential Functionalization Strategy

Researchers utilize the difference in reactivity to create asymmetric drugs:

-

First Substitution (C1): Reaction with a bulky aniline or amine at lower temperatures (0–25°C).

-

Second Substitution (C4): Reaction with a second nucleophile at elevated temperatures (80–100°C) or via Suzuki coupling.

Caption: Sequential functionalization strategy for generating asymmetric kinase inhibitors.

References

-

ChemicalBook. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- Product Description & Synthesis. Retrieved from

-

National Institutes of Health (NIH). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (Contextual synthesis of phthalazine cores). Retrieved from

-

BenchChem. Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from

-

PubChem. Phthalazine (Parent Compound) - Physical Properties and Class Hazards. Retrieved from

Sources

- 1. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 2. aaronchem.com [aaronchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Phthalazine 98 253-52-1 [sigmaaldrich.com]

- 5. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

The 6-Trifluoromethylphthalazine Scaffold: A New Frontier in Kinase Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the strategic design, synthesis, and evaluation of 6-trifluoromethylphthalazine derivatives as a promising class of kinase inhibitors. We will delve into the chemical rationale behind this scaffold, explore its potential against critical oncogenic kinases, and provide validated, field-proven methodologies for its preclinical development.

Introduction: The Rationale for a Privileged Scaffold

The landscape of oncology has been reshaped by the advent of small-molecule kinase inhibitors.[1] These agents target the ATP-binding site of kinases, enzymes that are frequently dysregulated in cancer, driving uncontrolled cell proliferation and survival.[2][3] The clinical success of first-generation inhibitors has also revealed significant challenges, primarily off-target toxicity and the rapid emergence of drug resistance. This necessitates the development of new chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles.

The phthalazine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors.[4] Its rigid, bicyclic structure provides a robust platform for orienting functional groups to interact with the kinase hinge region and adjacent pockets. Concurrently, the trifluoromethyl (CF3) group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[5]

This guide focuses on the strategic combination of these two elements: the 6-trifluoromethylphthalazine core. We posit that placing the CF3 group at the 6-position of the phthalazine ring creates a unique scaffold with the potential to yield highly potent and selective kinase inhibitors.

The 6-Trifluoromethylphthalazine Core: Physicochemical Advantages

The strategic placement of the trifluoromethyl group at the 6-position is not arbitrary. It is a deliberate design choice intended to confer several key advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing effect of the CF3 group lowers the pKa of the phthalazine nitrogen atoms. This can be crucial for optimizing solubility and avoiding off-target interactions with aminergic GPCRs.

-

Enhanced Binding Affinity: The CF3 group can engage in favorable non-covalent interactions within the ATP-binding pocket, including hydrophobic interactions and dipole-dipole interactions, thereby increasing the inhibitor's potency.

-

Lipophilicity and Permeability: The lipophilic nature of the CF3 group can improve the molecule's ability to cross cellular membranes, leading to better oral bioavailability and target engagement within the cell.

Synthetic Strategy: A General Protocol for Core Synthesis

Accessing the 6-trifluoromethylphthalazine scaffold is a key step in developing novel inhibitors. Below is a representative, multi-step synthetic protocol based on established heterocyclic chemistry principles.

Protocol 1: Synthesis of 1-Chloro-6-trifluoromethylphthalazine

Objective: To construct the core reactive intermediate for further derivatization.

Materials:

-

3-Trifluoromethylphthalic anhydride

-

Hydrazine hydrate

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Toluene, Dichloromethane (DCM), Ethanol (EtOH)

-

Saturated sodium bicarbonate solution

Procedure:

-

Step 1: Synthesis of 6-Trifluoromethylphthalhydrazide a. To a solution of 3-trifluoromethylphthalic anhydride (1.0 eq) in toluene, add hydrazine hydrate (1.1 eq) dropwise at room temperature. b. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). c. Cool the reaction mixture to room temperature. The product will precipitate out of solution. d. Collect the precipitate by filtration, wash thoroughly with cold ethanol, and dry under vacuum to yield the phthalhydrazide intermediate as a white solid.

-

Step 2: Chlorination to form 1,4-Dichloro-6-trifluoromethylphthalazine a. Suspend the 6-trifluoromethylphthalhydrazide (1.0 eq) in phosphorus oxychloride (POCl3) (5.0 eq). b. Add a catalytic amount of DMF dropwise. c. Heat the mixture to reflux (approx. 110°C) for 12-16 hours until the reaction is complete (monitored by TLC). d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. e. Neutralize the acidic solution with saturated sodium bicarbonate until the pH is ~7-8. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichloro-intermediate.

-

Step 3: Selective Reduction to 1-Chloro-6-trifluoromethylphthalazine a. This step requires careful control to achieve mono-dechlorination. A common method involves catalytic hydrogenation or chemical reduction. b. Method (Illustrative): Dissolve the dichloro-intermediate (1.0 eq) in ethanol with a suitable base like triethylamine (1.1 eq). c. Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation at atmospheric pressure. d. Monitor the reaction carefully to stop after the consumption of one equivalent of hydrogen. e. Filter the catalyst through Celite and concentrate the filtrate. Purify the residue by column chromatography to isolate 1-chloro-6-trifluoromethylphthalazine.

This chlorinated intermediate is now ready for nucleophilic substitution reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to install various aniline or other aromatic fragments at the 1-position, which is critical for kinase binding.

Key Kinase Targets and Mechanism of Action

The phthalazine scaffold has shown significant promise against several key kinase families implicated in cancer.

-

Aurora Kinases: These serine/threonine kinases are essential for proper mitotic progression.[2] Aurora A and B are frequently overexpressed in tumors, making them attractive therapeutic targets.[4] Inhibitors like AMG 900, a pan-Aurora kinase inhibitor, demonstrate the suitability of the phthalazine scaffold for targeting this family.[2]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6][7] Blocking VEGFR signaling is a clinically validated anti-cancer strategy.[8]

Derivatives of the 6-trifluoromethylphthalazine core are designed to function as Type I ATP-competitive inhibitors . They occupy the ATP binding pocket, forming key hydrogen bonds with the kinase "hinge region" and making other hydrophobic and van der Waals contacts within the pocket.

Caption: Standard Preclinical Evaluation Workflow.

Protocol 2: In Vitro Aurora B Kinase Activity Assay (ADP-Glo™)

Objective: To determine the IC50 value of a test compound against Aurora B kinase. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

Materials:

-

Recombinant human Aurora B kinase

-

K-LISA™ Kinase Substrate

-

ATP (Adenosine Triphosphate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test Compound (e.g., PTZ-CF3-06) dissolved in DMSO

-

Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 µM). c. Further dilute these stocks 1:100 in Kinase Reaction Buffer. This creates a 2X final concentration plate.

-

Kinase Reaction: a. In a 384-well plate, add 5 µL of the 2X diluted compound to the appropriate wells. Add 5 µL of 1% DMSO buffer for "no inhibitor" (positive) and "no enzyme" (negative) controls. b. Add 2.5 µL of a 4X enzyme/substrate mixture (containing Aurora B kinase and substrate peptide in Kinase Reaction Buffer) to all wells except the "no enzyme" control. c. Pre-incubate the plate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL. e. Incubate the plate at 30°C for 1 hour.

-

Signal Detection: a. Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. d. Incubate for 30 minutes at room temperature. e. Measure luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Challenges and Future Directions

While the 6-trifluoromethylphthalazine scaffold holds considerable promise, developers must anticipate several challenges common to kinase inhibitor research:

-

Selectivity: Achieving high selectivity for the target kinase over hundreds of other kinases in the human kinome is paramount to minimizing off-target toxicity.

-

Acquired Resistance: Tumors can develop resistance through mutations in the target kinase or by activating bypass signaling pathways. * Pharmacokinetics: Despite the benefits of the CF3 group, poor solubility or unfavorable metabolic profiles can still arise and must be addressed through careful molecular design.

Future research should focus on developing derivatives that exhibit novel binding modes (e.g., allosteric or covalent inhibitors) and exploring combination therapies to overcome resistance. The use of multi-target inhibitors that simultaneously block key nodes in oncogenic pathways, such as dual Aurora/VEGFR inhibitors, represents another exciting avenue for this versatile scaffold.

Conclusion

The 6-trifluoromethylphthalazine scaffold represents a strategically designed platform for the development of next-generation kinase inhibitors. By combining the proven utility of the phthalazine core with the advantageous physicochemical properties of the trifluoromethyl group, this scaffold offers a compelling starting point for discovering novel therapeutics with enhanced potency, selectivity, and drug-like properties. The systematic application of the synthetic and evaluative workflows detailed in this guide will empower research and development teams to unlock the full potential of this promising chemical class.

References

-

Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Qin, P., et al. (2023). Synthesis of 6-CF 3 -1,2,4-triazine-based Tyrosine Kinase Inhibitors and The Evaluation of Biological Activities. ResearchGate. Retrieved February 22, 2026, from [Link]

-

AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. (n.d.). Astex Therapeutics Ltd. Retrieved February 22, 2026, from [Link]

-

Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Retrieved February 22, 2026, from [Link]

-

Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. (n.d.). Unknown Source. Retrieved February 22, 2026, from [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). PMC. Retrieved February 22, 2026, from [Link]

-

Soncini, C., et al. (2006). PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. PubMed. Retrieved February 22, 2026, from [Link]

-

Therapeutic targeting of VEGF and/or TGF-β to enhance anti-PD-(L)1 therapy: The evidence from clinical trials. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). MDPI. Retrieved February 22, 2026, from [Link]

-

PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. (2021). MDPI. Retrieved February 22, 2026, from [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). MDPI. Retrieved February 22, 2026, from [Link]

-

Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

-

What are the therapeutic candidates targeting VEGFR? (2025). Antares. Retrieved February 22, 2026, from [Link]

-

Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy. (2018). PubMed. Retrieved February 22, 2026, from [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Retrieved February 22, 2026, from [Link]

-

Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. Retrieved February 22, 2026, from [Link]

-

Kinase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

Sources

- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity [mdpi.com]

- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Electronic effects of trifluoromethyl group on phthalazine reactivity

Topic: Electronic Effects of Trifluoromethyl Group on Phthalazine Reactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of a trifluoromethyl (

The Electronic Landscape: Theoretical Underpinnings

The phthalazine core (benzo[

Inductive Deactivation ( Effect)

The

-

LUMO Perturbation: Density Functional Theory (DFT) studies on analogous diaza-heterocycles suggest that

substitution significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This global reduction in orbital energy decreases the activation energy required for nucleophilic attack. -

Basicity Reduction: The inductive withdrawal propagates through the

-framework, reducing the electron density available at the nitrogen lone pairs. Consequently, trifluoromethylphthalazines exhibit lower pKa values compared to their non-fluorinated parent compounds, reducing their susceptibility to protonation at physiological pH and altering their hydrogen-bond acceptor (HBA) capability.

"Superelectrophilic" Activation

In the context of 1,4-dihalophthalazines, the

Electronic Map & Regioselectivity

When the

-

Theoretical Prediction: The C1 position is meta to the

group (via the bridgehead), while the C4 position is para-like. However, due to the complex nature of fused-ring resonance, the inductive withdrawal is often felt most strongly at the position spatially closer or conjugated through the bridgehead system. -

Practical Consequence: While both C1 and C4 are highly reactive, the electronic asymmetry can lead to regioselective outcomes in mono-substitution reactions, often favoring the position that leads to the most stabilized Meisenheimer intermediate.

Reactivity Profiles & Synthetic Applications[1][2]

Nucleophilic Aromatic Substitution ( )

The most critical reactivity modulation is the facilitation of

-

Mechanism: The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.[1] The

group stabilizes the anionic transition state by dispersing the negative charge density. -

Scope: Weak nucleophiles (anilines, hindered phenols) that typically require high temperatures or transition metal catalysis (Buchwald-Hartwig) often react with chlorotrifluoromethylphthalazines under mild, catalyst-free conditions.

Cyclization and Fused Systems

The enhanced electrophilicity of the phthalazine carbons allows for rapid condensation with binucleophiles (e.g., hydrazine, amidines) to form tricyclic systems such as

Redox Chemistry

The electron-withdrawing nature of the

Visualizing the Mechanism

The following diagram illustrates the electronic activation and the pathway for nucleophilic substitution.

Caption: Synthetic workflow and electronic activation pathway of trifluoromethylphthalazines.

Experimental Protocols

Protocol A: Synthesis of 1,4-Dichloro-6-(trifluoromethyl)phthalazine

Objective: To generate the activated electrophilic core from commercially available precursors.

-

Cyclization:

-

Charge a round-bottom flask with 4-(trifluoromethyl)phthalic anhydride (1.0 equiv).

-

Add acetic acid (glacial, 5 mL/mmol) and hydrazine hydrate (1.2 equiv) dropwise.

-

Critical Step: Heat to reflux (120°C) for 4 hours. The

group does not interfere with this condensation. -

Cool to room temperature. The phthalazin-1,4-dione intermediate will precipitate. Filter, wash with water and cold ethanol, and dry.

-

-

Chlorination (Activation):

-

Suspend the dione intermediate in

(excess, solvent/reagent). -

Add Pyridine (1.0 equiv) as a base catalyst.

-

Reflux for 3-5 hours. The solution will clarify as the dichloro species forms.

-

Workup: Remove excess

under reduced pressure. Pour the residue onto crushed ice (carefully!) to quench. Extract with Dichloromethane (DCM).[1] -

Purification: Flash chromatography (Hexane/EtOAc). The product is a white/pale yellow solid.

-

Protocol B: Regiocontrolled with Aniline Nucleophiles

Objective: To install a pharmacophore at C1/C4.

-

Setup: Dissolve 1,4-dichloro-6-(trifluoromethyl)phthalazine (1.0 equiv) in anhydrous THF or Dioxane.

-

Nucleophile Addition: Add the aniline derivative (1.0 equiv) and a non-nucleophilic base (DIPEA or

, 1.5 equiv). -

Reaction:

-

Temperature Control: Stir at Room Temperature for 2 hours. The high electrophilicity often negates the need for heating.

-

Monitoring: Check TLC/LC-MS.[2] Monosubstitution is usually faster than disubstitution.

-

-

Isolation: Evaporate solvent, redissolve in EtOAc, wash with brine, and recrystallize.

Data Summary: Reactivity Comparison

| Property | Parent Phthalazine | 6- | Implication for Drug Design |

| LUMO Energy | High | Low | Increased susceptibility to nucleophilic attack; covalent drug potential. |

| C1/C4 Electrophilicity | Moderate | High ("Superelectrophile") | Allows reaction with weak nucleophiles without harsh catalysts. |

| Lipophilicity (LogP) | Low | High | Improved membrane permeability and blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Low (Oxidation prone) | High |

References

-

Synthesis and Reactivity of Trifluoromethyl-substituted Heterocycles Source: Journal of Fluorine Chemistry URL:[Link] (General reference for fluorinated heterocycle synthesis)

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Source: NIH / PubMed Central URL:[Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents Source: NIH / PubMed Central URL:[Link]

-

The Role of Trifluoromethyl Groups in Medicinal Chemistry Source: MDPI Molecules URL:[Link]

Sources

The Versatile 1,4-Dichlorophthalazine Scaffold: A Technical Guide to its Application in Drug Discovery

Abstract

The phthalazine core, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. Among the various substituted phthalazines, the 1,4-dichloro-substituted analogue stands out as a uniquely versatile and reactive building block for the synthesis of a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the 1,4-dichlorophthalazine scaffold in drug discovery, catering to researchers, scientists, and drug development professionals. We will delve into its synthesis, key chemical transformations, and its application in the development of therapeutics for oncology, neurological disorders, and inflammatory conditions. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key reactions, and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the 1,4-Dichlorophthalazine Core

The strategic importance of the 1,4-dichlorophthalazine scaffold in medicinal chemistry stems from the reactivity of its two chlorine atoms, which are susceptible to sequential and selective displacement by a variety of nucleophiles. This allows for the facile generation of diverse libraries of 1,4-disubstituted phthalazine derivatives, a crucial step in modern drug discovery for establishing robust structure-activity relationships (SAR). The phthalazine nucleus itself is a recognized pharmacophore, and its derivatives have been reported to possess a wide range of biological activities, including anticancer, anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties[1][2][3][4][5]. The 1,4-dichlorophthalazine intermediate, therefore, serves as a powerful gateway to novel chemical entities with therapeutic potential.

Synthesis of the 1,4-Dichlorophthalazine Scaffold

The most common and efficient synthesis of 1,4-dichlorophthalazine begins with the readily available starting material, phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). The chlorination is typically achieved by heating phthalhydrazide in the presence of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine from Phthalhydrazide

Materials:

-

Phthalhydrazide

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Distilled water

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a well-ventilated fume hood, carefully add phthalhydrazide to a stirred solution of phosphorus oxychloride.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the cooled reaction mixture onto a beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with care.

-

Continue stirring for approximately 10-20 minutes to ensure complete precipitation of the product.

-

Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with distilled water until the filtrate is neutral.

-

Dry the collected white to off-white solid under vacuum to yield 1,4-dichlorophthalazine. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity and Synthetic Utility

The two chlorine atoms at the 1 and 4 positions of the phthalazine ring exhibit differential reactivity, which can be exploited for the sequential introduction of different substituents. The C1 position is generally more reactive towards nucleophilic substitution than the C4 position. This differential reactivity allows for a modular approach to the synthesis of diverse 1,4-disubstituted phthalazines. The primary synthetic transformations involving 1,4-dichlorophthalazine are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the phthalazine ring, further enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chlorine atoms.

The reaction of 1,4-dichlorophthalazine with amines is a cornerstone for the synthesis of many biologically active compounds. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the amine), it is possible to achieve either mono- or di-substitution.

Diagram: General Workflow for the Synthesis of 1,4-Disubstituted Phthalazines

Caption: A generalized synthetic workflow illustrating the central role of 1,4-dichlorophthalazine in accessing diverse 1,4-disubstituted phthalazine derivatives.

Experimental Protocol: Mono-amination of 1,4-Dichlorophthalazine

Materials:

-

1,4-Dichlorophthalazine

-

Substituted aniline or other amine (1 equivalent)

-

Isopropanol or other suitable solvent

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

Dissolve 1,4-dichlorophthalazine (1 equivalent) and the desired amine (1-1.2 equivalents) in isopropanol in a round-bottom flask.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

-

If the product does not precipitate, concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the 1,4-dichlorophthalazine scaffold. The two most commonly employed reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura coupling is a powerful method for introducing a wide range of aryl and heteroaryl groups at the 1 and/or 4 positions of the phthalazine ring. This reaction offers mild conditions and a broad tolerance for various functional groups.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

Materials:

-

1-Chloro-4-substituted-phthalazine (or 1,4-dichlorophthalazine for di-arylation)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂])

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

In a flame-dried Schlenk flask, combine the 1-chloro-4-substituted-phthalazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Add the palladium catalyst and ligand (if required) under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination provides a complementary and often more versatile method for introducing a wide variety of primary and secondary amines compared to traditional SNAr reactions, especially for less reactive amines or when milder conditions are required.

Applications in Drug Discovery

The 1,4-dichlorophthalazine scaffold has been instrumental in the discovery and development of numerous compounds with significant therapeutic potential, particularly in the fields of oncology and neuroscience.

Anticancer Agents

A significant body of research has focused on the development of 1,4-disubstituted phthalazine derivatives as anticancer agents[6]. These compounds often function as inhibitors of key signaling proteins involved in cancer cell proliferation, survival, and angiogenesis.

Many 1,4-disubstituted phthalazines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. Several 1,4-disubstituted phthalazine derivatives have been developed as potent VEGFR-2 inhibitors[6][7]. For instance, a novel class of 1-(isoquinolin-5-yl)-4-arylamino-phthalazines has been described as potent inhibitors of VEGFR-2, with some compounds exhibiting IC₅₀ values as low as 0.017 µM.

Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a key driver of angiogenesis, and its inhibition by 1,4-disubstituted phthalazine derivatives.

| Compound Class | Target | Example IC₅₀/EC₅₀/ED₅₀ | Therapeutic Area |

| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | Anticancer (cell lines) | IC₅₀ = 25.4 µM (HT-1080) for compound 12[8] | Oncology |

| 1,4-Disubstituted Phthalazines | Anticancer (cell lines) | IC₅₀ = 0.84 nM (MDA-MB-231) for compound 7a[9] | Oncology |

| Aminophthalazines | PGE₂ production inhibition | EC₅₀ = 0.02 µM for compound 2xxiv[7] | Anti-inflammatory/Oncology |

| 6-alkyoxyl-tetrazolo[5,1-a]phthalazines | Anticonvulsant (MES test) | ED₅₀ = 6.8 mg/kg for compound 4m[10] | Neurology |

| 1-alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazines | Anticonvulsant (MES test) | ED₅₀ = 28.9 mg/kg for compound 3e[6] | Neurology |

| 6,7-dimethoxyphthalazine derivatives | Cardiotonic activity | Potency comparable to amrinone[10][11] | Cardiovascular |

-

Other Kinase Targets: The versatility of the 1,4-dichlorophthalazine scaffold has enabled the development of inhibitors for other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP)[6]. The FDA-approved PARP inhibitor, Olaparib, features a phthalazinone core, highlighting the clinical relevance of this scaffold[6].

Anticonvulsant Agents

Phthalazine derivatives have shown significant promise as anticonvulsant agents. Several series of 1,4-disubstituted phthalazines and related fused systems have been synthesized and evaluated for their ability to protect against seizures in various animal models.

One proposed mechanism of action for the anticonvulsant effects of some phthalazine derivatives is the antagonism of AMPA receptors, a type of ionotropic glutamate receptor involved in fast synaptic transmission in the central nervous system. Overactivation of AMPA receptors is implicated in the generation and spread of seizures.

Anti-inflammatory and Cardiotonic Agents

Research has also explored the potential of 1,4-disubstituted phthalazines in other therapeutic areas. Certain aminophthalazine derivatives have been identified as potent inhibitors of prostaglandin E2 (PGE₂) production, a key mediator of inflammation, with some compounds exhibiting EC₅₀ values in the nanomolar range[7]. Additionally, specific 6,7-dimethoxyphthalazine derivatives have demonstrated significant cardiotonic activity, comparable to the established drug amrinone[10][11].

Structure-Activity Relationship (SAR) Insights

The ability to readily synthesize a wide range of analogues from 1,4-dichlorophthalazine has facilitated the elucidation of key structure-activity relationships for various biological targets. For example, in the case of anticancer 1-anilino-4-(arylsulfanylmethyl)phthalazines, it has been observed that the nature and position of substituents on both the aniline and thiophenol rings significantly influence the cytotoxic activity[8]. Similarly, for anticonvulsant 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives, the length and nature of the alkoxy chain at the 6-position have a profound impact on their efficacy and neurotoxicity[10].

Conclusion and Future Perspectives

The 1,4-dichlorophthalazine scaffold has proven to be an exceptionally valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the generation of diverse molecular libraries. The successful development of 1,4-disubstituted phthalazine derivatives as potent anticancer, anticonvulsant, and anti-inflammatory agents underscores the therapeutic potential of this scaffold.

Future research in this area will likely focus on the exploration of novel substitution patterns and the development of more selective and potent inhibitors for a wider range of biological targets. The application of modern drug design strategies, such as structure-based design and computational modeling, in conjunction with the synthetic versatility of 1,4-dichlorophthalazine, will undoubtedly lead to the discovery of new and improved therapeutic agents. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

-

Nomoto, Y., Obase, H., et al. (1990). Studies on cardiotonic agents. II. Synthesis of novel phthalazine and 1,2,3-benzotriazine derivatives. Chemical and Pharmaceutical Bulletin, 38(8), 2179-2184. [Link]

-

Wang, S., et al. (2012). Synthesis and primary anticonvulsant activity evaluation of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 58, 437-442. [Link]

-

Zhang, S., et al. (2010). Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry, 45(8), 3504-3510. [Link]

-

Aswathy, J., et al. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research, 11(7), 2526-2532. [Link]

-

Leeper, T. C., et al. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 23(2), 523-527. [Link]

-

Li, J., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 574-582. [Link]

-

Wang, S. B., et al. (2012). Synthesis and Anticonvulsant Activity Evaluation of Some 1-alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazines. Letters in Drug Design & Discovery, 9(4), 409-414. [Link]

-

Wasfy, A. F., et al. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96. [Link]

-

Mohamed, M. S., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors. RSC Advances, 14, 27110-27121. [Link]

-

El-Sayed, M. A. A., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Scientific Reports, 11(1), 1-20. [Link]

-

Sivakumar, R., et al. (2002). Pharmacological evaluation of some new 1-substituted-4-hydroxyphthalazines. European Journal of Medicinal Chemistry, 37(10), 793-801. [Link]

-

Singh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]

-

Napoletano, M., et al. (2001). Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters, 11(1), 33-37. [Link]

-

Napoletano, M., et al. (2002). Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor. Bioorganic & Medicinal Chemistry Letters, 12(1), 5-9. [Link]

-

Coudert, P., et al. (2000). Structure of biologically active phthalazine derivatives. Journal of Molecular Structure, 523(1-3), 205-214. [Link]

-

El-Gendy, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23456-23471. [Link]

-

Kandeel, M. M., et al. (2012). Synthesis and evaluation of anti-proliferative activity of 1,4-disubstituted phthalazines. Medicinal Chemistry Research, 21(11), 3288-3293. [Link]

-

Gobis, K., et al. (2005). Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Journal of Medicinal Chemistry, 48(14), 4495-4504. [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances, 13(32), 22359-22374. [Link]

-

PubChem. (n.d.). 1,4-Dichlorophthalazine. National Center for Biotechnology Information. [Link]

-

Duncton, M. A. J., et al. (2006). Arylphthalazines. Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II. Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1581. [Link]

-

Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

-

Ayyad, R. R., et al. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. American Journal of Organic Chemistry, 6(1), 29-38. [Link]

-

El-Hashash, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-15. [Link]

-

CIBTech. (n.d.). A BRIEF REVIEW ON PHARMACOLOGICAL EFFECT OF SOME PHTHALAZINE DERIVATIVES ON CARDIOVASCULAR AND KIDNEY FUNCTIONS. [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

-

Wu, X., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

-

S. L., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14, 28087-28114. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. benchchem.com [benchchem.com]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. cibtech.org [cibtech.org]

- 9. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on cardiotonic agents. II. Synthesis of novel phthalazine and 1,2,3-benzotriazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Synthesis of 1,4-Dichloro-6-(trifluoromethyl)phthalazine from 4-trifluoromethylphthalic anhydride

[1]

Executive Summary

This application note details the optimized two-step synthesis of 1,4-Dichloro-6-(trifluoromethyl)phthalazine starting from 4-(trifluoromethyl)phthalic anhydride . This scaffold is a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.

The protocol addresses specific challenges associated with the electron-withdrawing trifluoromethyl group, which deactivates the phthalazine ring toward nucleophilic attack during chlorination. We provide a robust, scalable methodology emphasizing safety (specifically regarding POCl

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages:

-

Cyclocondensation: Formation of the phthalhydrazide scaffold using hydrazine hydrate.

-

Aromatization/Chlorodehydroxylation: Conversion of the cyclic dione to the dichlorophthalazine using phosphorus oxychloride (POCl

).

Strategic Considerations

-

Regiochemistry: Due to the symmetry of the hydrazine nucleophile and the resulting dione, the 4-substituted anhydride yields a single regioisomer (6-substituted phthalazine).

-

Reactivity: The 6-CF

group significantly reduces the electron density of the aromatic ring. While this aids the initial nucleophilic attack by hydrazine, it makes the subsequent tautomerization to the lactim form (required for chlorination) energetically less favorable, necessitating high temperatures and base catalysis.[1]

Reaction Workflow Diagram

Figure 1: Synthetic workflow for the conversion of 4-trifluoromethylphthalic anhydride to the target dichloro-heterocycle.

Stage 1: Synthesis of 6-(Trifluoromethyl)phthalazine-1,4-dione[1]

This step involves the condensation of the anhydride with hydrazine. Acetic acid is selected as the solvent to promote protonation of the intermediate and drive the dehydration to completion.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 4-(Trifluoromethyl)phthalic anhydride | 216.11 | 1.0 | Starting Material |

| Hydrazine hydrate (80% or 100%) | 50.06 | 1.2 - 1.5 | Nucleophile |

| Glacial Acetic Acid | 60.05 | Solvent (10V) | Solvent/Catalyst |

| Water | 18.02 | N/A | Workup |

Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 4-(trifluoromethyl)phthalic anhydride (1.0 equiv) and Glacial Acetic Acid (10 volumes relative to mass, e.g., 10 mL per g). Stir until suspended/dissolved.

-

Addition: Add Hydrazine hydrate (1.2 equiv) dropwise at room temperature. Note: A mild exotherm may occur.

-

Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4–6 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting anhydride should be fully consumed.

-

-

Workup:

-

Isolation: Filter the solid using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–95% Appearance: White crystalline solid.

Stage 2: Synthesis of 1,4-Dichloro-6-(trifluoromethyl)phthalazine[1]

This is the critical process step. The dione tautomerizes to the lactim (dihydroxy) form, which reacts with phosphorus oxychloride (POCl

Critical Safety Note: The addition of PCl

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 6-(CF | 230.14 | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl | 153.33 | 5.0 - 10.0 | Reagent & Solvent |

| Phosphorus Pentachloride (PCl | 208.24 | 1.0 - 1.5 | Chlorinating Booster |

| Pyridine | 79.10 | 0.5 - 1.0 | Base Catalyst |

Experimental Protocol

-

Setup (In Fume Hood): Use a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

or N -

Charging: Add the dried dione (1.0 equiv) and PCl

(1.1 equiv) to the flask. -

Solvent Addition: Carefully add POCl

(5–8 volumes).[1] -

Catalyst: Add Pyridine (0.5 equiv) dropwise. Caution: Exothermic reaction.[1][4]

-

Reaction:

-

Heat the mixture gradually to reflux (105–110°C).

-

Maintain reflux for 3–6 hours. The suspension should clear to become a homogeneous yellow/orange solution as the chlorination proceeds.

-

Endpoint: Monitor by TLC (Note: Hydrolyze the aliquot in MeOH before spotting to check for unreacted starting material).

-

-

Concentration (Optional but Recommended): Distill off excess POCl

under reduced pressure to reduce the quenching burden.

Workup: The Reverse Quench (Critical Safety Step)

The quenching of POCl

-

Preparation: Prepare a beaker containing crushed ice and water (approx. 20V). Place this beaker in an ice bath.

-

Quenching:

-

Dilute the reaction residue with a small amount of dry dichloromethane (DCM) or acetonitrile if it is too viscous.

-

Slowly pour the reaction mixture into the vigorously stirred ice slurry.

-

Maintain temperature <20°C.[4]

-

-

Neutralization: Once the hydrolysis is complete (no more fuming), neutralize the aqueous slurry to pH ~7–8 using saturated Sodium Bicarbonate (NaHCO

) or 20% NaOH solution.[1] -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 10V).

-

Purification:

Expected Yield: 70–85% Appearance: White to pale yellow solid.

Safety & Handling (POCl )

Phosphorus oxychloride is a Category 1 Skin Corrosive and Acute Toxin .

Quenching Logic Diagram

Figure 2: Decision matrix for safe quenching of phosphorus oxychloride reactions.

-

PPE: Double nitrile gloves, face shield, and lab coat are mandatory.[1]

-

Ventilation: All operations must occur in a high-efficiency fume hood.

-

Spills: Neutralize spills with sodium bicarbonate or lime; do not use water directly on neat POCl

spills.

Analytical Validation

References

-

BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from [1]

-

ChemicalBook. (n.d.).[1] Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- Synthesis.[1][5] Retrieved from

-

Nasuhipur, F., et al. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.[8][9] RSC Advances. Retrieved from

-

Li, X., et al. (2012).[1][10] Prevention of Exothermic Runaway in Phosphorus Oxychloride Quenching.[4][10] Organic Process Research & Development.[11] Retrieved from

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Regioselective Functionalization of 1,4-Dichloro-6-(trifluoromethyl)phthalazine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of 1,4-dichloro-6-(trifluoromethyl)phthalazine, a critical building block in modern medicinal chemistry. Phthalazine derivatives are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cardiotonic properties.[1][2][3][4] The strategic introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This document details proven methodologies for achieving regioselective C-N and C-C bond formation at the C1 or C4 positions through Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries for drug development professionals.

The Strategic Importance of Regioselectivity

1,4-Dichloro-6-(trifluoromethyl)phthalazine presents two reactive sites for substitution: the chlorine atoms at the C1 and C4 positions. While both are activated towards substitution, they are electronically distinct. The regioselectivity of the first substitution is governed by the electronic influence of both the ring nitrogens and the potent electron-withdrawing trifluoromethyl (-CF3) group at the C6 position.

The nitrogen at position 2 deactivates the adjacent C1 position towards nucleophilic attack more strongly than the nitrogen at position 3 affects the C4 position. Furthermore, the -CF3 group, a strong meta-director, significantly increases the electrophilicity of the C4 carbon. This electronic disparity makes the C4 position the more kinetically favored site for nucleophilic attack. This principle is well-documented in analogous heterocyclic systems like 2,4-dichloroquinazolines, where substitution consistently occurs at the C4 position under kinetic control.[5] By carefully controlling reaction conditions such as temperature, solvent, and reaction time, chemists can exploit this inherent reactivity difference to achieve highly regioselective monofunctionalization.

General Synthetic and Functionalization Workflow

The functionalization of the phthalazine core typically begins with the synthesis of the dichlorinated intermediate, which then serves as a versatile scaffold for introducing molecular diversity. The primary pathways for regioselective functionalization are summarized below.

Key Methodologies and Experimental Protocols

Synthesis of the Core Intermediate: 1,4-Dichloro-6-(trifluoromethyl)phthalazine

The synthesis begins with the cyclization of a substituted phthalic acid derivative followed by chlorination.[2][6]

Protocol 1: Two-Step Synthesis of 1,4-Dichloro-6-(trifluoromethyl)phthalazine

Step A: Synthesis of 6-(Trifluoromethyl)phthalazin-1,4-dione

-

To a solution of 4-(trifluoromethyl)phthalic acid (1.0 eq) in ethanol, add hydrazine monohydrate (2.0-4.0 eq).

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and add water to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The resulting crude dione is typically of sufficient purity for the next step.

Step B: Chlorination to 1,4-Dichloro-6-(trifluoromethyl)phthalazine

-

In a fume hood, carefully add phosphorus oxychloride (POCl3, 5-10 eq) to the crude 6-(trifluoromethyl)phthalazin-1,4-dione (1.0 eq). A small amount of a tertiary amine base like pyridine can be added as a catalyst.[7]

-

Heat the mixture to reflux (approx. 110 °C) and stir for 2-4 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO3) until the effervescence ceases.

-

The precipitated solid is filtered, washed with abundant water, and dried under vacuum to afford the title compound. Recrystallization from ethanol or isopropanol can be performed for higher purity.

Regioselective C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a robust, transition-metal-free method for introducing nucleophiles onto the phthalazine core.[8] By using mild conditions and a slight excess of the nucleophile, monosubstitution at the more reactive C4 position can be achieved with high selectivity.[5][7]

Protocol 2: C4-Selective Amination with Substituted Aniline

-

Dissolve 1,4-dichloro-6-(trifluoromethyl)phthalazine (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

-

Heat the reaction mixture to 50-80 °C and stir for 3-6 hours.[7] The lower temperature helps ensure monosubstitution.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and concentrate in vacuo to remove the solvent.

-

The resulting crude residue can be purified by trituration with diethyl ether or by flash column chromatography (SiO2, using a hexane/ethyl acetate gradient) to yield the pure 1-chloro-4-(anilino)-6-(trifluoromethyl)phthalazine.

Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds between the phthalazine core and various aryl or heteroaryl groups.[9][10] Careful selection of the catalyst, base, and reaction time is essential to favor mono-arylation over di-arylation.

Protocol 3: C4-Selective Mono-Arylation

-

To a flame-dried Schlenk flask, add 1,4-dichloro-6-(trifluoromethyl)phthalazine (1.0 eq), the arylboronic acid (1.0-1.2 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of inert gas.[11]

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor carefully to prevent the formation of the di-substituted product.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (SiO2) to isolate the desired 1-chloro-4-aryl-6-(trifluoromethyl)phthalazine.

Regioselective C-N Bond Formation via Buchwald-Hartwig Amination

For a broader range of amine nucleophiles, including less nucleophilic ones, the Buchwald-Hartwig amination is the method of choice.[12][13] The selection of the phosphine ligand is critical for reaction efficiency and selectivity.[12][13]

Protocol 4: C4-Selective Mono-Amination

-

To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd2(dba)3, 2-4 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).[13]

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed anhydrous solvent, such as toluene or dioxane.

-

Add the 1,4-dichloro-6-(trifluoromethyl)phthalazine (1.0 eq) followed by the amine (1.1-1.2 eq).

-

Heat the mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature, and quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate. Purify by column chromatography to yield the target compound.

Summary of Conditions and Troubleshooting

The choice of methodology depends on the desired bond (C-C vs. C-N) and the nature of the coupling partner.

| Reaction Type | Typical Reagents | Catalyst / Ligand | Base | Solvent | Temp (°C) | Selectivity |

| SNAr | Amines, Alcohols | None | None or mild base (e.g., DIEA) | Isopropanol, DMF | 50 - 80 | High for C4 |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 90 | Good for C4 |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos, BINAP | NaOt-Bu, LHMDS | Toluene, Dioxane | 90 - 110 | Good for C4 |

Troubleshooting Guide

Low yields or poor selectivity are common challenges in cross-coupling reactions. A logical approach to optimization can often resolve these issues.

Conclusion

The 1,4-dichloro-6-(trifluoromethyl)phthalazine scaffold is a highly valuable platform for the synthesis of novel chemical entities in drug discovery. The inherent electronic bias of the ring system allows for predictable and high-yielding regioselective functionalization at the C4 position. By employing robust methods such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of monosubstituted phthalazines. The protocols and insights provided in this guide offer a solid foundation for the successful application of this versatile building block in medicinal chemistry programs.

References

-

Wasfy, A. F., et al. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96. [Link]

-

Zhang, S., et al. (2010). Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry, 45(8), 3504-10. [Link]

-

Gao, C., et al. (2011). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 16(7), 5364-5373. [Link]

-

Science of Synthesis. (n.d.). Product Class 10: Phthalazines. Thieme. [Link]

-

Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. [Link]

-

Kumar, R., et al. (2015). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 7(3), 976-986. [Link]

-

Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. ResearchGate. [Link]

-

Seliem, M. A., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(S3), 3604-3627. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Gornicka, A., et al. (2024). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 29(21), 4983. [Link]

-

Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Chen, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1419. [Link]

-

Thomas, D. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(7), 1642-1645. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. [Link]

-

Ghaffari, B., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

-

Pitts, C. R., et al. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Angewandte Chemie International Edition, 61(49), e202211516. [Link]

-

de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(12), 6667. [Link]

-

Messaoudi, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]

-

ResearchGate. (2025). Using Nucleophilic Aromatic Substitution as an Alternate Sustainable Pathway to 4,5-Dihalogenated Phthalonitriles. [Link]

-

ChemRxiv. (n.d.). Visible-Light-Driven Palladium-Catalyzed 1,4-Difluoromethylative Functionalization of Conjugated Dienes Using Freon-22. [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective lactonization of unsymmetrical 1,4-diols: an efficient access to lactone lignans. [Link]

-

Beilstein Journals. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. [Link]

Sources

- 1. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1,4-Dichloro-6-(trifluoromethyl)phthalazine

This Application Note is structured to provide an authoritative, field-validated guide for the regioselective Suzuki-Miyaura coupling of 1,4-Dichloro-6-(trifluoromethyl)phthalazine.

Part 1: Strategic Overview & Mechanistic Insight

The Synthetic Challenge

1,4-Dichloro-6-(trifluoromethyl)phthalazine is a high-value scaffold, notably serving as a precursor for PARP inhibitors (e.g., Olaparib analogs) and other bioactive diazanaphthalenes. The core challenge in functionalizing this molecule lies in the symmetry-breaking event .

Unlike unsubstituted 1,4-dichlorophthalazine, where the C1 and C4 positions are equivalent, the introduction of a trifluoromethyl (

-

Regioselective Mono-coupling: Preferential reaction at the electronically activated C1 position over C4.

-

Bis-coupling: Over-reaction leading to the 1,4-diaryl product.

-

Hydrolysis: The electron-deficient nature of the phthalazine ring makes the C-Cl bonds highly susceptible to hydrolysis in aqueous basic media, yielding the catalytically inert phthalazinone (1-chloro-6-(trifluoromethyl)phthalazin-4(3H)-one).

Electronic Bias and Regiochemistry

The

-

Major Isomer: 1-Aryl-4-chloro-6-(trifluoromethyl)phthalazine.

-

Minor Isomer: 4-Aryl-1-chloro-6-(trifluoromethyl)phthalazine.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted regioselective route.

Figure 1: Reaction pathways showing the targeted mono-coupling at C1 and competing side reactions.

Part 2: Experimental Protocol

Optimized Conditions (Standard Protocol)

These conditions are designed to balance reactivity with stability, minimizing hydrolysis while ensuring complete conversion.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (2-5 mol%) | Robust, air-stable catalyst that resists dehalogenation side-reactions better than Pd(PPh₃)₄. |

| Solvent | 1,4-Dioxane / Water (9:1) | High solubility for the phthalazine; minimal water content suppresses hydrolysis. |

| Base | Na₂CO₃ (2.0 equiv) | Mild base. Stronger bases (KOH, Cs₂CO₃) accelerate hydrolysis of the C-Cl bond. |

| Ligand | None added | The bidentate dppf ligand prevents catalyst decomposition. |

| Temperature | 80 °C | Sufficient for activation but below the threshold for rapid bis-coupling. |

| Stoichiometry | 1.05 equiv Boronic Acid | Slight excess ensures conversion without promoting bis-coupling. |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under a stream of Argon/Nitrogen.

-

Reagent Charging:

-

Add 1,4-Dichloro-6-(trifluoromethyl)phthalazine (1.0 equiv, e.g., 267 mg, 1.0 mmol).

-

Add Arylboronic Acid (1.05 equiv, 1.05 mmol).

-

Add Pd(dppf)Cl₂[1]·DCM (0.03 equiv, 24 mg).

-

Note: If the boronic acid is prone to protodeboronation, increase loading to 1.2 equiv and add portion-wise.

-

-

Solvent Addition:

-

Add 1,4-Dioxane (5 mL) and degassed Water (0.5 mL).

-

Critical: Pre-degas solvents by sparging with Nitrogen for 15 minutes.[2] Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

-

-

Base Addition:

-

Add Na₂CO₃ (2.0 equiv, 212 mg) as a solid or as a pre-dissolved 2M aqueous solution (0.5 mL).

-

Phase 2: Reaction & Monitoring

-

Degassing: Seal the vessel and purge with Nitrogen for an additional 5 minutes.

-

Heating: Place in a pre-heated oil bath at 80 °C . Stir vigorously (800 rpm).

-

Monitoring (HPLC/TLC):

-

Check at 1 hour .

-

Target Profile: <5% Starting Material, >85% Mono-product, <5% Bis-product.

-

Troubleshooting: If hydrolysis (>10% phthalazinone) is observed, switch to Anhydrous Conditions (see Section 2.3).

-

Phase 3: Workup & Purification

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Extraction: Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

-

Wash: Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (Silica Gel).[3]

-